5-(Chlorosulfonyl)-2,4-dimethylfuran-3-carboxylic acid
Description
5-(Chlorosulfonyl)-2,4-dimethylfuran-3-carboxylic acid (CAS: 1507321-63-2) is a furan-based compound featuring a chlorosulfonyl (-SO₂Cl) group at the 5-position, a carboxylic acid (-COOH) at the 3-position, and methyl groups at the 2- and 4-positions. Its molecular formula is C₇H₇ClO₅S, with a molecular weight of 238.65 g/mol . The chlorosulfonyl group confers high reactivity, enabling its use as an intermediate in synthesizing sulfonamides or sulfonic esters. The methyl substituents enhance steric stability, while the carboxylic acid group allows for further functionalization.
Structure
3D Structure
Properties
IUPAC Name |
5-chlorosulfonyl-2,4-dimethylfuran-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO5S/c1-3-5(6(9)10)4(2)13-7(3)14(8,11)12/h1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCONGCXDKZXVQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1C(=O)O)C)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chlorosulfonyl)-2,4-dimethylfuran-3-carboxylic acid typically involves the chlorosulfonation of 2,4-dimethylfuran-3-carboxylic acid. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The process involves the following steps:
Chlorosulfonation: 2,4-dimethylfuran-3-carboxylic acid is treated with chlorosulfonic acid at a controlled temperature to introduce the chlorosulfonyl group.
Purification: The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(Chlorosulfonyl)-2,4-dimethylfuran-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines or alcohols.
Reduction Reactions: The compound can be reduced to form corresponding sulfonamides or sulfonic acids.
Oxidation Reactions: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products
Substitution: Formation of sulfonamides or sulfonate esters.
Reduction: Formation of sulfonic acids or sulfonamides.
Oxidation: Formation of furanones or other oxidized derivatives.
Scientific Research Applications
5-(Chlorosulfonyl)-2,4-dimethylfuran-3-carboxylic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique functional groups.
Materials Science: Utilized in the preparation of advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 5-(Chlorosulfonyl)-2,4-dimethylfuran-3-carboxylic acid involves its interaction with nucleophiles due to the electrophilic nature of the chlorosulfonyl group. This interaction can lead to the formation of various derivatives with different biological or chemical properties. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Systems
Furan Derivatives
Ethyl 5-(4-Chlorophenyl)-4-(chlorosulfonyl)-2-methyl-3-furoate (CAS: 306936-30-1)
- Structure : Similar furan core with chlorosulfonyl and ester groups, but lacks the carboxylic acid.
- Key Differences : The ester group reduces acidity compared to the carboxylic acid in the target compound, making it less reactive in aqueous conditions but more suitable for lipophilic environments .
- Applications : Used in agrochemical synthesis due to enhanced stability from the ester group.
5-(2-Chloroacetyl)furan-3-carboxylic Acid (CAS: 1251924-13-6)
- Structure : Chloroacetyl substituent instead of chlorosulfonyl.
- Key Differences : The chloroacetyl group (-COCH₂Cl) is less electrophilic than -SO₂Cl, limiting its utility in sulfonylation reactions. However, it is more reactive in nucleophilic acyl substitutions .
Benzene and Benzoic Acid Derivatives
5-(Chlorosulfonyl)-2-iodobenzoic Acid
- Structure : Benzene core with -SO₂Cl, -COOH, and iodine substituents.
- Key Differences : The iodine atom introduces steric hindrance and increases molecular weight (554.25 g/mol). Used in radiolabeling applications due to iodine’s isotopic properties .
- Reactivity : Iodo groups participate in cross-coupling reactions, unlike the methyl groups in the furan analogue.
2,4-Dichloro-5-(chlorosulfonyl)benzoic Acid (CAS: 3740-18-9)
- Structure : Dual chloro substituents enhance electron-withdrawing effects.
- Key Differences : Higher acidity (pKa ~1.5) compared to the furan derivative (pKa ~3.2) due to the benzene ring’s resonance stabilization .
Other Heterocycles
5-(Chlorosulfonyl)-1-methyl-1H-pyrazole-3-carboxylic Acid
- Structure : Pyrazole ring with -SO₂Cl and -COOH.
- Key Differences : The pyrazole’s nitrogen atoms increase polarity and hydrogen-bonding capacity, improving solubility in polar solvents .
- Applications : Preferred in pharmaceutical intermediates for antidiabetic agents.
Methyl 5-Chloro-3-chlorosulfonylthiophene-2-carboxylate
- Structure : Thiophene core with -SO₂Cl and ester groups.
- Key Differences : Thiophene’s sulfur atom provides greater electron delocalization than furan, enhancing stability under acidic conditions .
Reactivity and Functional Group Analysis
| Compound | Core Structure | Electrophilic Group | Acid/Base Group | Key Reactivity |
|---|---|---|---|---|
| Target Compound | Furan | -SO₂Cl | -COOH | Sulfonylation, esterification |
| 5-(Chlorosulfonyl)-2-iodobenzoic Acid | Benzene | -SO₂Cl | -COOH | Radiolabeling, cross-coupling |
| Ethyl 3-(Chlorosulfonyl)thiophene-2-carboxylate | Thiophene | -SO₂Cl | -COOEt | Electrophilic substitution, hydrolysis |
| 5-(Chlorosulfonyl)-1H-indole-3-carboxylic Acid | Indole | -SO₂Cl | -COOH | Hydrogen bonding, kinase inhibition |
Physicochemical Properties
| Property | Target Compound | 5-(ClSO₂)-2-iodobenzoic Acid | Ethyl 3-(ClSO₂)thiophene-2-carboxylate |
|---|---|---|---|
| Molecular Weight (g/mol) | 238.65 | 554.25 | 260.72 |
| Melting Point (°C) | Not reported | >200 (decomposes) | 85–90 |
| Solubility | Polar aprotic solvents | DMSO, DMF | Chloroform, THF |
| Stability | Moisture-sensitive | Light-sensitive | Hydrolytically stable |
Biological Activity
5-(Chlorosulfonyl)-2,4-dimethylfuran-3-carboxylic acid is an organic compound characterized by its unique structure featuring a furan ring with chlorosulfonyl and carboxylic acid functional groups. This compound has garnered attention in scientific research due to its potential biological activities and applications in organic synthesis, pharmaceuticals, and materials science.
- IUPAC Name : 5-chlorosulfonyl-2,4-dimethylfuran-3-carboxylic acid
- Molecular Formula : C7H7ClO5S
- Molecular Weight : 238.65 g/mol
- InChI : InChI=1S/C7H7ClO5S/c1-3-5(6(9)10)4(2)13-7(3)14(8,11)12/h1-2H3,(H,9,10)
The biological activity of this compound is primarily attributed to its electrophilic chlorosulfonyl group, which can interact with nucleophiles in biological systems. This interaction can lead to the formation of various derivatives that may exhibit distinct biological properties. The specific pathways and molecular targets involved depend on the nature of the nucleophile and the biological context.
Potential Applications
- Organic Synthesis : It serves as an intermediate in synthesizing complex organic molecules.
- Pharmaceuticals : The compound's unique functional groups suggest potential for developing new therapeutic agents.
- Materials Science : It is utilized in creating advanced materials with specific properties.
Case Studies
- Inhibition Studies : Research has indicated that compounds similar to 5-(Chlorosulfonyl)-2,4-dimethylfuran-3-carboxylic acid can inhibit protein interactions critical for cancer progression. For instance, studies on PD-L1 inhibitors have shown that modifications to related compounds can enhance their binding affinity and biological activity against tumor cells .
- Toxicity Assessments : In vitro assays have demonstrated cytotoxic effects at higher concentrations, highlighting the need for careful dose management when exploring therapeutic applications .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-(Chlorosulfonyl)-2-fluorobenzoic acid | Contains a fluorine atom instead of a methyl group | Potentially lower reactivity |
| 5-(Chlorosulfonyl)salicylic acid | Salicylic acid backbone with chlorosulfonyl group | Known anti-inflammatory properties |
| Chlorosulfonyl isocyanate | Isocyanate functional group | High reactivity; used in polymerization |
Synthesis Methods
The synthesis of this compound typically involves the chlorosulfonation of 2,4-dimethylfuran-3-carboxylic acid using chlorosulfonic acid as the chlorosulfonating agent. The process generally includes:
- Chlorosulfonation : Treating 2,4-dimethylfuran-3-carboxylic acid with chlorosulfonic acid under controlled conditions.
- Purification : The reaction mixture is purified thro
Q & A
Q. How is it utilized in materials science?
- The sulfonyl group enhances polymer dielectric properties. Copolymerization with styrene derivatives increases thermal stability (Tg >150°C) and ionic conductivity .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
